molecular formula C10H10N2OS B1226980 1-(4-Hydroxybenzyl)imidazole-2-thiol CAS No. 95333-64-5

1-(4-Hydroxybenzyl)imidazole-2-thiol

Cat. No. B1226980
CAS RN: 95333-64-5
M. Wt: 206.27 g/mol
InChI Key: WVWZHFJGVDNBDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-Hydroxybenzyl)imidazole-2-thiol often involves cyclization, alkylation, and substitution reactions. For instance, 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole synthesis involves cyclization, N-alkylation, hydrolyzation, and chlorination processes, highlighting the complexity and specificity required in synthesizing imidazole derivatives (Huang Jin-qing, 2009). Similarly, synthesis routes for 1,3-dibenzyl-4-(4-methoxycarbonylbutyl)-thieno[3,4-d]imidazole-2-one, a key intermediate of biotin, showcase reductive coupling techniques (Zhao Dan, 2006).

Molecular Structure Analysis

Molecular structure analysis of imidazole derivatives, including 1-(4-Hydroxybenzyl)imidazole-2-thiol, often employs spectroscopic techniques and crystallography. For example, the synthesis and crystal structure analysis of 2-(4-Fluorobenzyl)-6-(4-Methoxyphenyl)Imidazo[2,1-B][1,3,4]Thiadiazole provides insights into intermolecular interactions and supramolecular network formation (A. Banu et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-Hydroxybenzyl)imidazole-2-thiol derivatives can lead to the formation of highly potent inhibitors, as demonstrated in the synthesis of sulfonated derivatives targeting specific biochemical pathways (Sabbir Ahmed et al., 2009).

Physical Properties Analysis

Analysis of physical properties such as spectroscopic characteristics and crystal packing is crucial for understanding the behavior and applications of imidazole derivatives. Studies on compounds like 2-(4-Fluorobenzyl)-6-(4-Methoxyphenyl)Imidazo[2,1-B][1,3,4]Thiadiazole reveal detailed physical interactions within the crystal structure (A. Banu et al., 2013).

Chemical Properties Analysis

The chemical properties of 1-(4-Hydroxybenzyl)imidazole-2-thiol derivatives, including reactivity and potential as inhibitors or catalysts, are explored through biochemical evaluations and structural analyses. The study on sulfonated derivatives of 4-hydroxybenzyl imidazole exemplifies this approach, demonstrating the compounds' selectivity and potency as inhibitors (Sabbir Ahmed et al., 2009).

Scientific Research Applications

Antioxidant Additives in Industrial Lubricating Oils

1-(4-Hydroxybenzyl)imidazole-2-thiol, through its structural relatives, has been evaluated for its role as an antioxidant additive in industrial lubricating oils. The research by Ashry et al. (2014) found that such compounds, particularly those functionalized with thiol groups, significantly enhance the oxidation stability of lubricating oils. This indicates a potential application of 1-(4-Hydroxybenzyl)imidazole-2-thiol in industrial contexts to improve the longevity and efficiency of lubricating oils (Ashry et al., 2014).

Inhibitory Effects on Dopamine Beta-Hydroxylase

The compound has been studied for its inhibitory effects on dopamine beta-hydroxylase (DBH), an enzyme critical in the biosynthesis of catecholamine neurotransmitters. Kruse et al. (1990) highlighted its potential as a multisubstrate inhibitor of DBH, exploring its structure-activity relationships at the copper-binding site of the enzyme. This suggests its utility in research related to neurotransmitter synthesis and related neurological conditions (Kruse et al., 1990).

Potential Application in Anticancer Research

Research into water-soluble thiosemicarbazone derivatives of 1-(4-Hydroxybenzyl)imidazole-2-thiol has shown promising results in anticancer studies. Mirzaahmadi et al. (2019) synthesized new compounds and tested their efficacy against cancer cell lines. This research opens up potential applications for 1-(4-Hydroxybenzyl)imidazole-2-thiol derivatives in the development of new anticancer therapies (Mirzaahmadi et al., 2019).

Role in Synthesis of Diverse Chemical Compounds

1-(4-Hydroxybenzyl)imidazole-2-thiol plays a role in the synthesis of various chemical compounds. Khan et al. (2014) demonstrated its use in multicomponent reactions for the synthesis of functionalized hetero- and carbocycles, highlighting its versatility as a catalyst in organic synthesis (Khan et al., 2014).

Antiradical Activity

The compound has been investigated for its antiradical activity. Gataullina et al. (2017) studied the reaction of benzazole-2-thiones with 3,5-di-tert-butyl-4-hydroxybenzylacetate, finding significant antiradical activity in certain derivatives. This suggests potential applications in fields requiring control of radical species, such as in the development of new antioxidants (Gataullina et al., 2017).

Safety And Hazards

While specific safety and hazard information for “1-(4-Hydroxybenzyl)imidazole-2-thiol” was not found, imidazole, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

3-[(4-hydroxyphenyl)methyl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c13-9-3-1-8(2-4-9)7-12-6-5-11-10(12)14/h1-6,13H,7H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWZHFJGVDNBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CNC2=S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20241812
Record name 1-(4-Hydroxybenzyl)imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxybenzyl)imidazole-2-thiol

CAS RN

95333-64-5
Record name 1-(4-Hydroxybenzyl)imidazole-2-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095333645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Hydroxybenzyl)imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SR Sirimanne, HH Herman, SW May - Biochemical Journal, 1987 - portlandpress.com
The interaction of dopamine beta-mono-oxygenase (DBM) with substrate analogues possessing either imidazole or pyrazole functionalities at the alkyl chain terminus was investigated. …
Number of citations: 12 portlandpress.com
LC Stewart, JP Klinman - Annual review of biochemistry, 1988 - annualreviews.org
Dopamine, B-hydroxylase (D, BH) catalyzes the conversion of dopamine to the neurotransmitter and hormone norepinephrine within the catecholamineн secreting vesicles (chromaffin …
Number of citations: 300 www.annualreviews.org
D Schomburg, D Stephan - Enzyme Handbook: Class 1.13–1.97 …, 1994 - Springer
Dopamine beta-hydroxylase MDBH (membrane-associated dopamine beta-monooxygenase)[1] SDBH (soluble dopamine beta-monooxygenase)[1] Dopamine-8-hydroxylase [14] …
Number of citations: 0 link.springer.com

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